N,3-dimethyl-N-methylsulfonylbenzamide

Description

Evolution of Sulfonamide and Benzamide (B126) Derivatives in Pharmaceutical Research

The journey of sulfonamide derivatives in medicine is a landmark in the history of pharmaceuticals. It began in the 1930s with the discovery of Prontosil, a dye that demonstrated remarkable antibacterial activity in vivo. openaccesspub.orgwikipedia.org Researchers subsequently found that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide. nih.gov This discovery unleashed a wave of synthetic efforts, leading to the creation of over 5,400 derivatives in the following decades. nih.gov Initially revolutionary as the first broadly effective systemic antibacterial agents, the "sulfa drugs" saved countless lives before the widespread availability of penicillin. wikipedia.orgajchem-b.com While their use as primary antibiotics has diminished due to resistance, the sulfonamide functional group has shown enduring utility. Research into their side effects led to the development of entirely new classes of drugs, including thiazide diuretics and sulfonylurea antidiabetic agents. openaccesspub.orgwikipedia.orgnih.gov Today, the sulfonamide scaffold is integral to drugs targeting a vast range of conditions, including viral infections, cancer, inflammation, and glaucoma. ajchem-b.comnih.gov

The benzamide moiety, characterized by a benzene (B151609) ring attached to a carboxamide functional group, has also had a profound impact on drug development. researchgate.net Benzamides are key pharmacophores found in a diverse array of therapeutic agents. Their structural and chemical properties make them ideal building blocks in organic synthesis and medicinal chemistry. researchgate.net Historically, benzamide derivatives have been prominent as antipsychotic drugs (e.g., sulpiride, amisulpride) that act on dopamine (B1211576) receptors. The class has since expanded to include antiemetics (e.g., metoclopramide), gastroprokinetic agents, and antidepressants. More recently, benzamide derivatives have been at the forefront of targeted cancer therapy, with examples including PARP (poly(ADP-ribose) polymerase) inhibitors like olaparib (B1684210) and tubulin inhibitors that target the colchicine (B1669291) binding site. acs.orgnih.gov This evolution from central nervous system agents to highly specific oncology drugs highlights the scaffold's versatility and its continuing importance in modern pharmaceutical research. nih.govnih.gov

Significance of the Methylsulfonylbenzamide Scaffold in Contemporary Drug Discovery

The convergence of sulfonamide and benzamide functionalities into a single molecular architecture, such as the methylsulfonylbenzamide scaffold , represents a strategic approach in modern drug design. This hybrid structure leverages the established pharmacological relevance of both parent moieties. The sulfonamide group is a versatile hydrogen bond donor and acceptor, capable of forming critical interactions with biological targets like enzymes and receptors. nih.gov Its incorporation into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic profiles. openaccesspub.org

The methylsulfonyl group, specifically, is a common feature in many contemporary sulfonamide-based drugs. It is valued for its chemical stability and its ability to act as a polar, non-ionizable group that can improve properties like solubility and metabolic stability.

When combined with the benzamide core—a proven scaffold for achieving high-affinity binding to a variety of protein targets—the resulting methylsulfonylbenzamide framework offers a rich platform for creating new therapeutic agents. acs.orgnih.gov This scaffold is being explored for a range of applications. For instance, derivatives like 5-Chloro-N,3-dimethyl-2-(methylsulfonamido)benzamide have been investigated as potential lifespan-altering compounds. pharmaffiliates.com The presence of related N-sulfonylbenzamide structures in chemical libraries and patents indicates active interest in this chemical class for discovering new bioactive molecules. nih.gov The development of such hybrid scaffolds is an active area of research, aiming to generate novel inhibitors for enzymes implicated in various diseases, including urease and carbonic anhydrase. acs.orgnih.gov

Contextualization of N,3-Dimethyl-N-methylsulfonylbenzamide within Benzamide and Sulfonamide Chemical Classes

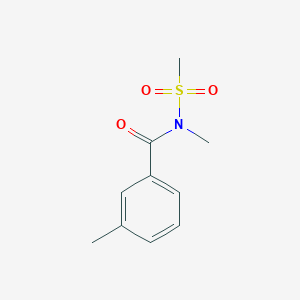

The chemical structure of N,3-dimethyl-N-methylsulfonylbenzamide places it squarely at the intersection of the benzamide and sulfonamide families. Its name and structure reveal its dual identity:

Benzamide Component : The core of the molecule is a benzamide. Specifically, it is a derivative of benzoic acid where the carboxyl group is converted to an N-methylamide. The "3-methyl" designation indicates a methyl group attached to the third carbon of the benzene ring. This forms the N,3-dimethylbenzamide portion of the molecule.

Sulfonamide Component : The nitrogen atom of the benzamide is further substituted with a methylsulfonyl group (-SO₂CH₃). This creates an N-acylsulfonamide linkage. This specific arrangement, R-CO-N(R')-SO₂-R'', is a distinct subclass of sulfonamides.

Therefore, N,3-dimethyl-N-methylsulfonylbenzamide is a substituted N-acylsulfonamide built upon a dimethylated benzamide framework. While detailed research findings on this exact compound are not widely published, its chemical properties can be inferred from its constituent parts and related molecules.

Below are data tables for key related compounds to provide chemical context.

Table 1: Properties of Parent Scaffolds Data sourced from PubChem and other chemical databases.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Key Functional Groups |

|---|---|---|---|---|

| Benzamide | C₇H₇NO | 121.14 | White solid | Benzene ring, Amide |

Table 2: Properties of Structurally Related Compounds Data sourced from PubChem.

| Compound Name | PubChem CID | Chemical Formula | Molar Mass ( g/mol ) | XLogP3 |

|---|---|---|---|---|

| N,3-dimethylbenzamide | 966002 | C₉H₁₁NO | 149.19 | 2.1 |

| N,N-dimethyl-3-methylsulfonylbenzamide | 20483801 | C₁₀H₁₃NO₃S | 227.28 | 1.1 |

Properties

IUPAC Name |

N,3-dimethyl-N-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-8-5-4-6-9(7-8)10(12)11(2)15(3,13)14/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFZQEYJVJMXKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,3 Dimethyl N Methylsulfonylbenzamide and Analogues

Retrosynthetic Analysis of N,3-Dimethyl-N-methylsulfonylbenzamide

A retrosynthetic analysis of N,3-dimethyl-N-methylsulfonylbenzamide provides a logical framework for devising its synthesis. The target molecule can be disconnected at key functional groups to identify plausible starting materials. The primary disconnections are at the amide and sulfonamide bonds.

Scheme 1: Retrosynthetic Analysis of N,3-Dimethyl-N-methylsulfonylbenzamide

Two primary retrosynthetic routes emerge:

Route 1 (Amide bond formation last): This approach involves the acylation of a pre-formed N-methylmethanesulfonamide with a 3-methylbenzoyl derivative. The key precursors are 3-methylbenzoic acid (or its activated form like 3-methylbenzoyl chloride) and N-methylmethanesulfonamide.

Route 2 (Sulfonamide bond formation last): This strategy focuses on the sulfonylation of N,3-dimethylbenzamide with a methanesulfonyl synthon. This requires the initial synthesis of N,3-dimethylbenzamide from 3-methylbenzoic acid and methylamine (B109427). youtube.comnih.gov

Both routes offer viable pathways, with the choice often depending on the availability of starting materials, reaction efficiency, and regioselectivity control.

Established Synthetic Routes for Substituted Benzamides

The synthesis of the core benzamide (B126) structure is a well-established area of organic chemistry. mdpi.com The following subsections detail the key reactions involved in forming the N,3-dimethyl-N-methylsulfonylbenzamide scaffold.

The formation of the amide bond is a cornerstone of this synthesis. Several methods are available for the amidation of 3-methylbenzoic acid or its derivatives.

One common approach is the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent. For instance, 3-methylbenzoic acid can be reacted with methylamine to form N,3-dimethylbenzamide. youtube.com This reaction can be visualized as the condensation of the two molecules with the elimination of water.

Table 1: Common Coupling Agents for Amidation

| Coupling Agent | Description |

| Carbodiimides (e.g., DCC, EDC) | Facilitate the formation of an active ester intermediate, which then reacts with the amine. |

| Thionyl chloride (SOCl₂) | Converts the carboxylic acid to a more reactive acyl chloride. |

| Acid anhydrides | Can be used for acylation, though they are less common for simple benzamide synthesis. |

The choice of method depends on the scale of the reaction, the desired purity, and the functional group tolerance of the substrates. For example, the use of thionyl chloride is effective but generates HCl as a byproduct, which may require neutralization.

The introduction of the methylsulfonyl group is typically achieved through sulfonylation of an amine. In the context of Route 2, N,3-dimethylbenzamide would be the substrate for sulfonylation. However, direct sulfonylation on the nitrogen of a secondary amide can be challenging due to the decreased nucleophilicity of the amide nitrogen.

A more common and efficient approach involves the sulfonylation of a primary amine followed by N-alkylation. For instance, methanesulfonamide (B31651) can be N-methylated. Alternatively, methylamine can be directly sulfonylated with methanesulfonyl chloride to yield N-methylmethanesulfonamide, a key intermediate for Route 1.

Copper-catalyzed methods have also been developed for the synthesis of N-sulfonyl compounds, which can offer milder reaction conditions. nih.govorganic-chemistry.orgresearchgate.net

Regioselective methylation is crucial for obtaining the desired N,3-dimethyl-N-methylsulfonylbenzamide isomer.

C-Methylation of the Benzamide Ring: The methyl group at the 3-position of the benzene (B151609) ring is typically introduced via the starting material, 3-methylbenzoic acid. researchgate.net Direct methylation of a benzamide ring can be challenging and may lead to a mixture of isomers.

N-Methylation: The methylation of the nitrogen atom can be achieved through various methods. For the synthesis of N-methylmethanesulfonamide, a common precursor, methanesulfonamide can be treated with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. liv.ac.uk Direct N-methylation of a pre-formed N-methylsulfonylbenzamide is also a possibility, though it may require specific catalysts or reaction conditions to ensure selectivity. chemodex.com

Novel and Efficient Synthetic Approaches

Recent advances in organic synthesis have focused on developing more efficient and environmentally friendly methods, such as one-pot reactions.

A one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of time, resources, and waste reduction. While a specific one-pot synthesis for N,3-dimethyl-N-methylsulfonylbenzamide is not widely reported, related methodologies for N-sulfonylamidines and other sulfonamides suggest its feasibility. nih.govorganic-chemistry.orgorganic-chemistry.org

A plausible one-pot approach could involve the copper-catalyzed three-component coupling of a 3-methyl-substituted alkyne, a sulfonyl azide (B81097), and an amine. organic-chemistry.org This would construct the core of the molecule in a single step. Another potential one-pot strategy could involve the in-situ generation of a sulfonyl chloride from a thiol, which then reacts with an amine in the same pot. organic-chemistry.org

Table 2: Potential One-Pot Strategies

| Strategy | Key Components | Catalyst/Reagent |

| Three-Component Coupling | 3-Methylphenylacetylene, Methanesulfonyl azide, Methylamine | Copper(I) salt |

| In-situ Sulfonyl Chloride Formation | 3-Methylbenzoic acid, Methylamine, Methanethiol | Oxidizing agent (e.g., NCS) |

These novel approaches, while requiring optimization for the specific target molecule, hold the promise of more streamlined and efficient syntheses of N,3-dimethyl-N-methylsulfonylbenzamide and its analogues.

Catalytic Methods for Amide and Sulfonamide Bond Formation

The construction of the N,3-dimethyl-N-methylsulfonylbenzamide framework relies on the efficient formation of both an amide and a sulfonamide linkage. Catalytic approaches offer significant advantages over traditional stoichiometric methods by providing milder reaction conditions, higher efficiency, and greater selectivity.

Amide Bond Formation:

The amide bond in N,3-dimethyl-N-methylsulfonylbenzamide is formed between a 3-methylbenzoyl derivative and an N-methylamine derivative. Transition metal catalysis is a prominent strategy for this transformation. For instance, palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids presents a modern route to N-allylbenzamides, which can be precursors to the target molecule. sci-hub.se

A plausible catalytic cycle for the formation of a related N-substituted benzamide could involve the oxidative addition of an aryl halide to a low-valent metal catalyst, such as palladium(0) or nickel(0). Subsequent coordination of the amine, followed by reductive elimination, would yield the desired amide product. The choice of ligands, such as bulky phosphines, is crucial in facilitating the reductive elimination step and preventing catalyst deactivation. nih.gov

Sulfonamide Bond Formation:

The synthesis of the N-methylsulfonyl group attached to the nitrogen atom can be achieved through various catalytic C-N bond-forming reactions. Nickel-catalyzed cross-coupling of sulfonamides with aryl electrophiles has emerged as a powerful tool. nih.govprinceton.edu Photosensitized nickel catalysis, for example, allows for the coupling of a broad range of sulfonamides with aryl halides under mild conditions. nih.govprinceton.edu The proposed mechanism often involves an energy-transfer process where a triplet excited Ni(II) complex undergoes C-N bond reductive elimination. nih.gov

Copper-catalyzed methods, such as the Chan-Lam N-arylation, also provide a valuable route to N-aryl sulfonamides using aryl boronic acids or their derivatives. researchgate.net These reactions can often be performed under base- and ligand-free conditions, with the copper catalyst playing a dual role in both catalysis and activation of the coupling partner. researchgate.net

Iron-catalyzed systems offer a more cost-effective and environmentally friendly alternative. For instance, the coupling of nitroarenes with sodium arylsulfinates using an iron(II) chloride catalyst and a reductant like sodium bisulfite provides a direct route to N-arylsulfonamides. organic-chemistry.org This method avoids the use of often toxic aromatic amines as starting materials. organic-chemistry.org

N-Methylation:

The introduction of the methyl group on the sulfonamide nitrogen can be accomplished through catalytic N-methylation. While direct methylation of N-methylsulfonylbenzamide is a possibility, another synthetic strategy involves the initial synthesis of 3-methyl-N-(methylsulfonyl)benzamide followed by a subsequent N-methylation step. Catalytic methods for the N-methylation of amides and sulfonamides often utilize reagents like dimethyl carbonate in the presence of a catalyst. researchgate.net Catalyst-free N-methylation using CO2 as a C1 source has also been reported, offering a greener alternative. nih.govnih.govbldpharm.com

Interactive Data Table: Catalytic Methods for N-Aryl Sulfonamide Formation

| Catalyst System | Aryl Source | Sulfonamide Source | Solvent | Conditions | Yield (%) | Reference |

| NiCl₂(dppp)/Ir[(dF(CF₃)ppy)₂dtbbpy]PF₆ | Aryl Bromide | Methanesulfonamide | Dioxane | Blue LEDs, rt, 24 h | 85 | nih.gov |

| CuF₂ | Aryl(trimethoxy)silane | Benzenesulfonamide (B165840) | DMSO | 100 °C, 24 h | 92 | researchgate.net |

| FeCl₂/NaHSO₃ | Nitrobenzene | Sodium benzenesulfinate | DMSO | 100 °C, 12 h | 88 | organic-chemistry.org |

| Pd(OAc)₂/Xantphos | Aryl Iodide | Hydrazine | Toluene | 110 °C, 18 h | 75 | mit.edu |

Green Chemistry Principles in N,3-Dimethyl-N-methylsulfonylbenzamide Synthesis

The application of green chemistry principles to the synthesis of N,3-dimethyl-N-methylsulfonylbenzamide aims to reduce the environmental impact of the chemical process. This involves the use of safer reagents, environmentally benign solvents, and energy-efficient conditions.

One of the key principles of green chemistry is the use of alternative and safer solvents. Water is an ideal green solvent, and methodologies have been developed for the synthesis of sulfonamides in aqueous media. rsc.org These methods often operate under dynamic pH control, using equimolar amounts of reactants and avoiding the need for organic bases, which simplifies product isolation to a simple filtration step. rsc.org

Solvent-free, or neat, reaction conditions represent another significant green chemistry approach. The synthesis of N-alkyl and N-arylsulfonamides has been achieved by the solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature. sci-hub.se This approach minimizes waste and eliminates the hazards associated with volatile organic solvents.

The development of one-pot syntheses is another cornerstone of green chemistry, as it reduces the number of synthetic steps, minimizes waste generation from intermediate purification, and saves time and resources. A one-pot synthesis of sulfonamides from thiols has been developed using N-chlorosuccinimide (NCS) for the in situ generation of sulfonyl chlorides, which then react with an amine in the same vessel. organic-chemistry.org

Furthermore, the use of catalyst-free systems contributes to the greenness of a synthesis by avoiding the use of potentially toxic and expensive metal catalysts. For instance, the synthesis of sulfonamides and sulfonylazides from sulfonyl chlorides and amines or sodium azide can be achieved under catalyst-free conditions with high yields and selectivity. researchgate.net The N-methylation of amines using CO2 as a sustainable C1 source can also be performed without a catalyst, using a sustainable reductant. nih.gov

Interactive Data Table: Green Synthetic Approaches to Sulfonamides

| Method | Reactant 1 | Reactant 2 | Solvent | Conditions | Yield (%) | Reference |

| Dynamic pH control | Aniline | Benzenesulfonyl chloride | Water | pH 8-9, rt, 1 h | 98 | rsc.org |

| Solvent-free | p-Toluidine | p-Toluenesulfonyl chloride | None | rt, 5 min | 95 | sci-hub.se |

| One-pot from thiol | Thiophenol | Aniline (via in situ sulfonyl chloride) | Acetonitrile/Water | rt, 30 min | 92 | organic-chemistry.org |

| Catalyst-free | Sulfonyl chloride | Amine | Water or Ethanol | rt - 60 °C | 94-97 | researchgate.net |

Computational Chemistry and Quantum Mechanical Studies

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. semanticscholar.orgresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, stability, and interactions of a molecule with its environment. nih.govresearchgate.net

MD simulations of N,3-dimethyl-N-methylsulfonylbenzamide would allow for a thorough exploration of its conformational landscape. The molecule possesses several rotatable bonds, leading to a variety of possible three-dimensional structures. By simulating the molecule in different environments, such as in a vacuum, in an aqueous solution, or in a nonpolar solvent, one could identify the most stable conformations in each case. semanticscholar.org The simulations would track the time evolution of dihedral angles and other geometric parameters, providing insights into the flexibility and rigidity of different parts of the molecule. The relative populations of different conformers could be determined from the simulation trajectories, yielding a quantitative measure of their stability.

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations are particularly well-suited to study these solvation effects. researchgate.net For N,3-dimethyl-N-methylsulfonylbenzamide, simulations in water would reveal how water molecules arrange themselves around the solute, forming a hydration shell. researchgate.net The analysis of radial distribution functions from the simulation would show the average distance of water molecules from different atoms of the solute, indicating the strength of solute-solvent interactions. researchgate.net For instance, the polar amide and sulfonyl groups would be expected to form hydrogen bonds with water molecules, while the nonpolar benzene (B151609) ring and methyl groups would exhibit hydrophobic interactions. researchgate.net By comparing simulations in different solvents, one could understand how the solvent environment affects the molecule's conformation and dynamics.

Prediction of Spectroscopic Properties (e.g., Calculated IR, Raman, UV-Vis Spectra)

Computational methods, particularly Density Functional Theory (DFT), can be used to predict the spectroscopic properties of a molecule with a high degree of accuracy. nih.govdergipark.org.tr These theoretical spectra are invaluable for interpreting experimental data and for understanding the relationship between molecular structure and spectroscopic features.

For N,3-dimethyl-N-methylsulfonylbenzamide, DFT calculations could predict its infrared (IR) and Raman spectra. nih.govdergipark.org.tr The calculations would yield the vibrational frequencies and intensities of the normal modes of vibration. nih.gov This information would allow for the assignment of the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as the stretching and bending of the C=O, N-H, S=O, and C-H bonds. nih.govdergipark.org.tr

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum. ktu.edu.tr The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ktu.edu.tr These calculations would help in understanding the electronic transitions occurring within the molecule, such as π-π* transitions within the aromatic ring and n-π* transitions involving the lone pairs on the oxygen and nitrogen atoms.

A hypothetical table of calculated vibrational frequencies is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3400-3300 |

| C-H Stretch (aromatic) | 3100-3000 |

| C-H Stretch (aliphatic) | 3000-2850 |

| C=O Stretch | 1700-1650 |

| S=O Asymmetric Stretch | 1350-1300 |

| S=O Symmetric Stretch | 1160-1120 |

Theoretical Studies of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.govnih.gov Computational chemistry plays a crucial role in the design and evaluation of new NLO materials by predicting their NLO properties. researchgate.netresearchgate.net The key NLO properties of a molecule are its polarizability (α) and first-order hyperpolarizability (β). nih.govjmcs.org.mx

Theoretical studies of N,3-dimethyl-N-methylsulfonylbenzamide would involve using DFT calculations to determine these NLO properties. The presence of an electron-donating group (the dimethylamino part of the amide) and an electron-withdrawing group (the methylsulfonyl group) attached to the π-conjugated system of the benzene ring suggests that the molecule could exhibit NLO properties. nih.gov The calculations would quantify the molecular polarizability and hyperpolarizability. A large hyperpolarizability value would indicate a significant NLO response, making the molecule a candidate for further experimental investigation as an NLO material. jmcs.org.mx The calculations could also provide insight into the charge transfer processes within the molecule that give rise to its NLO properties. jmcs.org.mx

Below is a hypothetical data table for the calculated NLO properties.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 3.5 |

| Mean Polarizability (α) | 150 |

| First-order Hyperpolarizability (β) | 250 |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Conceptual Framework of SAR in Methylsulfonylbenzamide Derivatives

The conceptual framework for understanding the Structure-Activity Relationship (SAR) of methylsulfonylbenzamide derivatives, including N,3-dimethyl-N-methylsulfonylbenzamide, revolves around identifying key structural features and pharmacophores that govern the molecule's interaction with a biological target. SAR studies aim to establish a qualitative relationship between the chemical structure and biological activity, guiding the synthesis of more potent and selective analogues. researchgate.net For this class of compounds, SAR analysis typically investigates three main structural components: the benzamide (B126) core, the substituents on the aromatic ring, and the groups attached to the amide nitrogen.

The methylsulfonyl group (-SO2CH3) is a critical feature, often acting as a hydrogen bond acceptor and influencing the compound's solubility and electronic properties. The benzamide scaffold provides a rigid framework for the orientation of other functional groups. Variations in substitution on the benzamide ring can significantly alter the electronic environment and steric profile of the molecule. Similarly, modifications to the N-alkyl groups affect lipophilicity, metabolic stability, and the potential for steric clashes within a receptor's binding pocket. By systematically modifying these regions and observing the resulting changes in biological activity, researchers can deduce which structural elements are essential for the desired effect.

Computational Approaches to QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical extension of SAR principles. nih.gov It seeks to create a mathematical model that correlates the variation in biological activity with the variation in physicochemical properties of a series of compounds. unipd.it For N,3-dimethyl-N-methylsulfonylbenzamide and its analogues, QSAR is a powerful tool for predicting the activity of unsynthesized compounds, thereby optimizing lead compounds and prioritizing synthetic efforts. youtube.com

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. youtube.com For analogues of N,3-dimethyl-N-methylsulfonylbenzamide, a wide range of descriptors can be calculated to capture the structural variations within the series. These descriptors are broadly categorized as constitutional, topological, geometric (3D), and electronic.

Key descriptors relevant to this class of compounds include:

Topological Descriptors: These 2D descriptors describe the atomic connectivity within the molecule.

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its shape, size, and steric properties.

Electronic Descriptors: These quantify the electronic properties, such as partial charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Hydrophobicity Descriptors: LogP (the logarithm of the octanol-water partition coefficient) is a crucial descriptor for modeling a compound's transport and hydrophobic interactions with a target. researchgate.net

| Descriptor Category | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size and mass of the molecule. |

| Topological | Wiener Index | Structural branching and compactness. |

| Geometric (3D) | Molecular Surface Area | Steric properties and potential for interaction. |

| Electronic | Dipole Moment | Polarity and distribution of charge. |

| Hydrophobicity | LogP | Lipophilicity and ability to cross cell membranes. researchgate.net |

Once descriptors are calculated, statistical methods are employed to build the QSAR equation, which is often a linear model. unipd.it The goal is to find the best correlation between the calculated descriptors (independent variables) and the biological activity (dependent variable). nih.gov

Commonly used statistical methods include:

Multiple Linear Regression (MLR): MLR is one of the simplest and most common methods used to generate a QSAR equation. annamalaiuniversity.ac.in It assumes a linear relationship between the descriptors and the activity. The quality of an MLR model is assessed by its correlation coefficient (R²) and standard deviation. unipd.it

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when descriptors are correlated with each other (multicollinearity). annamalaiuniversity.ac.inslideshare.net It reduces the large number of variables to a smaller number of orthogonal "latent variables" and then performs regression on these. annamalaiuniversity.ac.in

Machine Learning Methods: More advanced methods like Support Vector Machines (SVR) and Random Forest (RF) are increasingly used. nih.gov These non-linear methods can often capture more complex relationships between structure and activity, potentially leading to more robust and predictive models. nih.gov

Validation is a critical step to ensure that a QSAR model is robust, stable, and has predictive power for new compounds. mdpi.com A model with good internal statistics for the training set does not guarantee its ability to predict the activity of external compounds. uniroma1.it Therefore, rigorous validation is essential.

Validation is typically performed using two main strategies:

Internal Validation: This is often done using cross-validation, with the leave-one-out (LOO) method being the most common. In LOO, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound, and the cross-validated correlation coefficient (Q²) is calculated. A high Q² (typically > 0.5) is considered an indicator of good internal predictivity. annamalaiuniversity.ac.in

External Validation: This is the most stringent test of a model's predictive power. uniroma1.it The initial dataset is split into a training set (used to build the model) and a test set (which is not used in model development). The model is then used to predict the activities of the test set compounds. The predictive ability is assessed by the predictive R² (R²pred), which measures the correlation between the observed and predicted activities for the test set.

Several statistical parameters are used to assess the validity of a QSAR model.

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model for the training set. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 annamalaiuniversity.ac.in |

| R²pred (Predictive R²) | Measures the predictive ability of the model for an external test set. | > 0.5 |

| r_m² | A metric for external validation that penalizes models for large differences between observed and predicted values. mdpi.com | > 0.5 mdpi.com |

Impact of Substituent Variations on Molecular Activity

In the context of N,3-dimethyl-N-methylsulfonylbenzamide and its analogues, the nature and position of substituents dramatically influence molecular activity. QSAR models help to quantify these influences. For instance, studies on related benzamide derivatives often show that hydrophobic character is crucial for activity, suggesting that the inclusion of hydrophobic substituents could enhance potency. researchgate.net

3-Methyl Group on the Benzamide Ring: The methyl group at the meta-position of the benzoyl ring primarily influences the molecule's lipophilicity and steric profile. As an electron-donating group, it can also slightly alter the electron density of the aromatic ring. In structural studies of related compounds like 2-Methyl-N-(3-methylphenyl)benzamide, the conformation of the molecule is affected by the position of methyl substituents. nih.gov The presence of this group can promote favorable hydrophobic interactions within a receptor's binding site.

The combined effect of these methyl groups defines the specific physicochemical profile of N,3-dimethyl-N-methylsulfonylbenzamide, distinguishing it from other analogues and determining its unique interaction with biological targets.

Conformational Dynamics and Their Correlation with Activity

Studies on related N-acylsulfonamides have shown that the sulfonamide group can influence the conformational preferences of the adjacent amide bond. nih.govnih.gov The presence of the N-methyl group introduces further steric constraints, likely affecting the rotational barrier around the N-C(O) bond. The interplay between the steric bulk of the methylsulfonyl group and the 3-methyl group on the benzamide ring will also dictate the preferred orientation of the aromatic ring relative to the amide plane.

The biological activity of the compound is likely dependent on it adopting a specific low-energy conformation that is complementary to the binding site of its biological target. Understanding the conformational landscape through computational modeling and experimental techniques like NMR spectroscopy is crucial for rational drug design. The relative population of bioactive conformers can directly correlate with the observed potency.

Pharmacophore Modeling for N,3-dimethyl-N-methylsulfonylbenzamide and Analogues

A pharmacophore model defines the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For N,3-dimethyl-N-methylsulfonylbenzamide and its analogues, a pharmacophore model would likely include:

Hydrogen Bond Acceptors: The oxygen atoms of the sulfonyl group and the carbonyl group are potent hydrogen bond acceptors. nih.gov

Hydrophobic/Aromatic Features: The benzamide ring provides a significant hydrophobic and aromatic region for interaction. The 3-methyl group contributes to this hydrophobicity.

Steric Exclusion Volumes: The model would also define regions of space that should not be occupied by the ligand to avoid steric clashes with the receptor.

A representative pharmacophore model for a sulfonamide-containing inhibitor might consist of features such as one or two hydrogen bond acceptors, a hydrophobic group, and an aromatic ring. nih.govnih.gov The spatial arrangement of these features is critical for activity. Virtual screening of compound libraries using such a pharmacophore model can identify novel molecules with the potential for similar biological activity.

The table below outlines the potential pharmacophoric features of N,3-dimethyl-N-methylsulfonylbenzamide.

| Pharmacophoric Feature | Corresponding Structural Moiety |

| Hydrogen Bond Acceptor | Carbonyl oxygen, Sulfonyl oxygens |

| Aromatic Ring | Benzene (B151609) ring |

| Hydrophobic Center | 3-Methyl group, N-Methyl group |

Design and Synthesis of Novel N,3 Dimethyl N Methylsulfonylbenzamide Analogues for Advanced Research

Rational Design Strategies for Lead Optimization

Rational drug design is a cornerstone of modern medicinal chemistry, guiding the modification of a lead compound to improve its therapeutic profile. chemrxiv.org For N,3-dimethyl-N-methylsulfonylbenzamide analogues, this process is deeply rooted in understanding the structure-activity relationships (SAR) that govern their biological activity. A key objective in the lead optimization of this series has been to address potential metabolic liabilities while maintaining or enhancing target engagement. nih.govnih.gov

One of the primary strategies involves the modification of substituents on the benzamide (B126) and sulfonamide moieties to explore their impact on potency and selectivity. For instance, in a series of related aminopiperidine sulfonamides, which share a common structural motif with N,3-dimethyl-N-methylsulfonylbenzamide, modifications to the benzamide phenyl ring have been shown to significantly influence inhibitory activity against specific biological targets. The introduction of various functional groups allows for a systematic exploration of the chemical space around the core scaffold, leading to the identification of key interactions that drive biological efficacy. nih.govfabad.org.tr

The process of lead optimization is iterative, involving cycles of design, synthesis, and biological testing. nih.gov By analyzing the data from each cycle, a more refined understanding of the SAR is developed, which in turn informs the design of the next generation of analogues. This data-driven approach ensures that modifications are not random but are based on a solid foundation of empirical evidence, accelerating the discovery of candidates with improved properties.

A critical aspect of the rational design of these analogues is the consideration of their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Early assessment of these properties is crucial to avoid costly failures in later stages of drug development. Therefore, design strategies often incorporate features intended to improve metabolic stability, such as the introduction of fluorine atoms or the replacement of metabolically labile groups. nih.govnih.gov

Exploration of Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are powerful tools in medicinal chemistry for fine-tuning the properties of a lead compound. nih.gov A bioisostere is a chemical substituent that can replace another group while retaining the desired biological activity. This strategy is particularly valuable for addressing issues such as metabolic instability, toxicity, or poor selectivity. nih.gov

In the context of N,3-dimethyl-N-methylsulfonylbenzamide and its analogues, a significant challenge has been the metabolic lability of the sulfonamide group. To overcome this, researchers have explored the replacement of the sulfonamide with various bioisosteres. While common replacements like amides resulted in a loss of potency, the gem-dimethyl sulfone group proved to be an effective bioisostere. nih.gov This replacement maintained the crucial interactions required for biological activity while significantly improving metabolic stability. nih.gov

The following table illustrates the concept of bioisosteric replacement in a related series of Cav2.2 channel inhibitors, demonstrating the impact of replacing the sulfonamide moiety.

| Compound | Bioisosteric Replacement | Cav2.2 IC50 (µM) |

| 1 | Sulfonamide (Reference) | 0.51 |

| 28 | Amide | >20 |

| 32 | gem-Dimethyl Sulfone | 0.51 |

This table presents data on bioisosteric replacements for a related series of Cav2.2 inhibitors, illustrating how the gem-dimethyl sulfone group can serve as an effective bioisostere for the sulfonamide moiety, maintaining potency while potentially improving metabolic stability. Data sourced from a study on Cav2.2 channel inhibitors. nih.gov

This example underscores the utility of bioisosteric replacement in addressing specific liabilities of a lead compound. The successful identification of a suitable bioisostere can transform a promising but flawed compound into a viable drug candidate.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a high-throughput platform for the synthesis of large, diverse libraries of compounds, enabling the rapid exploration of structure-activity relationships. nih.gov This approach is particularly well-suited for the optimization of lead compounds like N,3-dimethyl-N-methylsulfonylbenzamide, where systematic variation of different parts of the molecule is desired.

The synthesis of a combinatorial library of N,3-dimethyl-N-methylsulfonylbenzamide analogues would typically involve a multi-step process where different building blocks are systematically combined. For example, a library could be generated by reacting a common core structure with a diverse set of amines and sulfonyl chlorides. This would allow for the exploration of a wide range of substituents on both the benzamide and sulfonamide moieties.

While a specific library for N,3-dimethyl-N-methylsulfonylbenzamide is not detailed in the available literature, the principles of combinatorial synthesis have been applied to related classes of compounds. For instance, solid-phase synthesis has been used to create libraries of methylenesulfonamides, demonstrating the feasibility of this approach for generating large numbers of related compounds for screening. nih.gov

The general workflow for generating a combinatorial library of N,3-dimethyl-N-methylsulfonylbenzamide analogues would involve the following steps:

Scaffold Synthesis: Preparation of a suitable starting material, such as 3-methyl-N-methyl-benzoyl chloride.

Library Generation: Parallel reaction of the scaffold with a diverse set of sulfonamides.

Purification and Characterization: High-throughput purification and analysis of the library members.

Screening: Testing the library against the biological target of interest to identify hits.

This approach allows for the efficient generation of a wealth of SAR data, which can then be used to guide further optimization efforts.

Computational Screening for Virtual Analogue Discovery

Computational screening, also known as virtual screening, is a powerful tool for identifying promising new analogues from large virtual libraries of compounds. nih.govgoogle.com This approach uses computer models to predict the binding affinity of a compound for a specific biological target, allowing for the rapid and cost-effective screening of millions of potential candidates. fabad.org.trnih.gov

For the discovery of novel N,3-dimethyl-N-methylsulfonylbenzamide analogues, virtual screening can be employed in several ways. If the three-dimensional structure of the biological target is known, structure-based virtual screening (SBVS) can be used. This involves docking virtual compounds into the binding site of the target and scoring them based on their predicted binding energy and interactions. fabad.org.tr

In the absence of a known target structure, ligand-based virtual screening (LBVS) can be utilized. This approach uses the structure of a known active compound, such as N,3-dimethyl-N-methylsulfonylbenzamide, to identify other compounds with similar properties. This can be done by searching for compounds with similar 2D or 3D structures, or by using a pharmacophore model that captures the key chemical features required for biological activity.

A hypothetical virtual screening workflow for the discovery of novel N,3-dimethyl-N-methylsulfonylbenzamide analogues might involve the following steps:

Library Preparation: Generation of a large virtual library of compounds, which could include commercially available compounds or virtually enumerated analogues of the lead compound.

Pharmacophore Modeling: Development of a 3D pharmacophore model based on the known active conformation of N,3-dimethyl-N-methylsulfonylbenzamide.

Virtual Screening: Screening the virtual library against the pharmacophore model to identify compounds that match the key features.

Docking and Scoring: For the top-ranking hits from the pharmacophore screen, molecular docking studies can be performed to predict their binding mode and affinity for the target.

Selection and Experimental Validation: The most promising candidates from the virtual screen are then selected for synthesis and experimental testing.

Advanced Research Applications and Potential Translational Avenues Theoretical and Pre Clinical

Investigation of N,3-Dimethyl-N-methylsulfonylbenzamide and Analogues as Research Probes

The unique structure of N,3-dimethyl-N-methylsulfonylbenzamide, featuring both a sulfonamide and a benzamide (B126) moiety, makes it and its analogues valuable candidates for development as research probes. Analogous compounds have been instrumental in identifying and characterizing biological targets. For instance, benzenesulfonamide (B165840) scaffolds have been designed and synthesized to explore and define the optimal binding positions within the active sites of target enzymes like metallo-β-lactamases (MβLs). nih.gov The strategic placement of substituents on the benzene (B151609) ring helps to map the enzyme's active site, conferring inhibitory effects that can be fine-tuned. nih.gov

Furthermore, the discovery of a novel series of SARS-CoV 3CLpro inhibitors was achieved through high-throughput screening of a diverse chemical library, which included related diamide (B1670390) acetamide (B32628) structures. nih.gov An analogue from this screening, after being identified, had its binding orientation and interactions elucidated through X-ray crystallography. nih.gov This information was crucial for guiding further optimization and understanding the structure-activity relationship (SAR), highlighting how such compounds can serve as foundational probes for drug discovery. nih.gov The use of these molecules allows for the rapid generation of SAR data, which is essential for developing more potent and selective agents for specific biological targets. nih.gov

Theoretical Exploration of Novel Biological Targets beyond Enzyme Inhibition

While enzyme inhibition is a primary area of study for sulfonamide-containing compounds, their structural features allow for theoretical exploration of other biological targets. For example, a sulfonamide derivative, (R)-3,N-dimethyl-N-[1-methyl-3-(4-methyl-piperidin-1-yl) propyl]benzenesulfonamide, was identified as the first selective antagonist for the 5-HT7 receptor, a G-protein coupled receptor, not an enzyme. nih.gov This discovery opens a theoretical avenue for N,3-dimethyl-N-methylsulfonylbenzamide to be investigated as a modulator of neurotransmitter receptors, which are implicated in a wide range of neurological and psychiatric conditions.

The pathogenesis of complex diseases like Alzheimer's involves multiple factors beyond single enzymes, including neuroinflammation, oxidative stress, and the overactivity of N-methyl-D-aspartate receptors (NMDARs). mdpi.com Research into N,N-dimethylacetamide, a structurally simpler amide, shows it can suppress the production of inflammatory mediators and amyloid-β by inhibiting the NF-κB signaling pathway. nih.gov This suggests that N,3-dimethyl-N-methylsulfonylbenzamide could theoretically target signaling pathways involved in neuroinflammation, a mechanism distinct from direct enzyme inhibition. nih.gov Additionally, some psychedelic molecules with a dimethylamine (B145610) component, like N,N-Dimethyltryptamine (NN-DMT), are being explored for their neuroplastic and immune-modulatory properties, which could offer new therapeutic approaches for neurodegenerative diseases. mdpi.com

Pre-clinical Research Concepts for Specific Therapeutic Areas

The structural motifs within N,3-dimethyl-N-methylsulfonylbenzamide are present in compounds investigated for pain management. The sulfonamide group is a key feature of several classes of drugs, including COX-2 inhibitors used for analgesia. While direct research is lacking, one can hypothesize that N,3-dimethyl-N-methylsulfonylbenzamide could be explored for its potential to modulate targets involved in pain pathways. The serotonergic system, for which analogues have shown activity, plays a significant role in pain perception. nih.gov Therefore, a mechanistic hypothesis could involve the modulation of serotonin (B10506) receptors, leading to an analgesic effect. Further pre-clinical studies would be necessary to investigate this potential.

The potential role of N,3-dimethyl-N-methylsulfonylbenzamide in Alzheimer's disease research is a compelling area for theoretical exploration, largely based on studies of its analogues. A key hypothesis is the modulation of neuroinflammation, a critical component in the pathogenesis of Alzheimer's. nih.gov Research on N,N-dimethylacetamide (DMA) has shown that it significantly suppresses inflammatory mediators like reactive oxygen species (ROS), nitric oxide (NO), and various cytokines in models of Alzheimer's disease. nih.gov The mechanism involves the inhibition of the NF-κB signaling pathway, which in turn disrupts a positive feedback loop with amyloid-β (Aβ) synthesis. nih.gov Given these findings, it is hypothesized that N,3-dimethyl-N-methylsulfonylbenzamide, as a brain-penetrable compound, could be investigated for similar neuroprotective effects. nih.gov

Another avenue of research involves the aggregation of Aβ peptides. Studies on other dimethylamine-containing compounds have shown they can interfere with Aβ aggregation and promote the disaggregation of fibrils. mdpi.com Furthermore, combination therapies using N,N-Dimethyltryptamine (NN-DMT) with other bioactive compounds have been shown to reduce Aβ plaque burden and enhance survival under oxidative stress in a C. elegans model of AD. mdpi.comnih.gov These findings support a multi-target therapeutic approach for which a molecule like N,3-dimethyl-N-methylsulfonylbenzamide could be theoretically designed or screened. mdpi.comnih.gov

Table 1: Research Findings for Analogues in Alzheimer's Disease Models

| Compound/Analogue | Model System | Key Findings | Potential Relevance |

|---|---|---|---|

| N,N-dimethylacetamide (DMA) | In-vitro and ex-vivo AD models | Suppresses inflammatory mediators (ROS, NO, cytokines); Inhibits NF-κB signaling and Aβ synthesis. nih.gov | Suggests a potential neuroinflammatory modulatory role. nih.gov |

| N,N-Dimethyltryptamine (NN-DMT) (in combination therapy) | C. elegans AD model | Reduced Aβ plaque burden; Enhanced survival under oxidative stress. mdpi.comnih.gov | Highlights potential for multi-target therapy involving dimethylamine moieties. mdpi.comnih.gov |

| Compound 9 (a dimethylamine-containing MTDL) | Not specified | Disrupts Aβ peptide interactions; Promotes disaggregation of Aβ fibrils. mdpi.com | Points to a possible role in preventing or reversing protein aggregation. mdpi.com |

The sulfonamide group is a well-established pharmacophore in antimicrobial agents. Research into benzenesulfonamide analogues has revealed their potential as specific inhibitors of bacterial enzymes, such as metallo-β-lactamases (MβLs), which confer resistance to β-lactam antibiotics. nih.gov One study showed that meta-substituted benzenesulfonamides were effective ImiS inhibitors, and in combination with antibiotics like meropenem, they could reduce the minimum inhibitory concentration (MIC) against resistant E. coli strains. nih.gov This suggests a perspective where N,3-dimethyl-N-methylsulfonylbenzamide could act as a synergistic agent to restore the efficacy of existing antibiotics. nih.gov

Other N-substituted derivatives have also been synthesized and tested for antimicrobial properties. A series of N-Substituted 2-(benzenosulfonyl)-1-carbotioamide derivatives showed effectiveness against C. albicans and C. parapsilosis. mdpi.com Similarly, N-alkyl nitrobenzamides have demonstrated promising antitubercular activities, with some derivatives showing activity comparable to isoniazid (B1672263) in ex vivo infection models. mdpi.com The antimicrobial activity of certain cationic surfactants containing N-dimethyl groups has also been noted, with effectiveness against both gram-positive and gram-negative bacteria. researchgate.netresearchgate.net These varied findings underscore the broad potential of the structural elements of N,3-dimethyl-N-methylsulfonylbenzamide in the development of new antimicrobial strategies.

Table 2: Antimicrobial Activity of Structurally Related Compounds

| Compound Class | Target/Organism | Mechanism/Effect |

|---|---|---|

| meta-Substituted Benzenesulfonamides | E. coli expressing ImiS MβL | Reversible inhibition of ImiS; Synergistic effect with meropenem, reducing MIC. nih.gov |

| N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamides | Candida albicans, Candida parapsilosis | Antifungal activity. mdpi.com |

| N-Alkyl Nitrobenzamides | Mycobacterium tuberculosis | Antitubercular activity, potentially via DprE1 inhibition. mdpi.com |

| N-(3-(Dimethyl Benzyl Ammonio) Propyl) Alkanamide Chlorides | Bacteria, yeast, fungi | General antimicrobial activity. researchgate.net |

| Poly(N-[3-(dimethylamino)propyl] methacrylamide) | E. coli | Antibacterial activity due to quaternary ammonium (B1175870) groups. rsc.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare N,3-dimethyl-N-methylsulfonylbenzamide, and how do reaction conditions impact yield?

- Answer : Synthesis typically involves coupling 2-methylsulfonylbenzoyl chloride with dimethylamine derivatives in anhydrous solvents (e.g., dichloromethane) under inert atmospheres. Key parameters include:

- Temperature : Maintained at 0–5°C during exothermic acyl chloride reactions to prevent side products .

- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) to neutralize HCl byproducts and accelerate amide bond formation .

- Solvent selection : Polar aprotic solvents enhance reactivity, but alternatives to DMF (e.g., acetonitrile) minimize residual solvent interference .

- Yield optimization : Reaction time (6–12 hours) and stoichiometric ratios (1:1.2 acyl chloride:amine) are critical .

Q. Which spectroscopic techniques are essential for structural confirmation of N,3-dimethyl-N-methylsulfonylbenzamide?

- Answer : A multi-technique approach ensures accuracy:

- NMR spectroscopy : 1H NMR identifies methyl groups (δ 2.3–3.1 ppm) and sulfonyl/amide protons (δ 7.5–8.2 ppm). 13C NMR confirms carbonyl (C=O, ~165 ppm) and sulfonyl groups (~45 ppm) .

- IR spectroscopy : Peaks at ~1300 cm⁻¹ (S=O stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and crystal packing, though single-crystal growth may require slow evaporation from ethanol .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

- Answer : Initial screens include:

- Enzyme inhibition assays : Target-specific enzymes (e.g., kinases) are tested using fluorometric or colorimetric substrates. IC50 values are calculated via dose-response curves .

- Cell viability assays : MTT or ATP-based assays in cancer cell lines (e.g., glioblastoma) assess cytotoxicity .

- Solubility and stability : HPLC monitors degradation in PBS or simulated physiological conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational binding predictions and experimental results for N,3-dimethyl-N-methylsulfonylbenzamide?

- Answer :

- Cross-validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (ka, kd) and compare with docking scores from software like AutoDock .

- Solvent corrections : Adjust computational models for solvation effects (e.g., implicit solvent models in Molecular Dynamics simulations) .

- Mutagenesis studies : If targeting proteins, mutate key binding residues to validate predicted interaction sites .

Q. What strategies improve synthetic yield when scaling up N,3-dimethyl-N-methylsulfonylbenzamide production?

- Answer :

- Process optimization :

| Parameter | Small Scale (mg) | Pilot Scale (g) |

|---|---|---|

| Solvent | DCM | Toluene |

| Temperature | 0–5°C | 20–25°C |

| Catalyst Loading | 1.1 eq. | 1.05 eq. |

| (Adapted from ) |

- Continuous flow chemistry : Reduces side reactions and improves heat dissipation for exothermic steps .

- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How do structural modifications of N,3-dimethyl-N-methylsulfonylbenzamide influence its pharmacokinetic properties?

- Answer :

- LogP optimization : Introduce polar groups (e.g., hydroxyl) to reduce logP and enhance aqueous solubility. Measure via shake-flask method .

- Metabolic stability : Incubate with liver microsomes and quantify metabolites via LC-MS. Methyl groups at the 3-position may slow CYP450-mediated oxidation .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to assess binding to albumin, which affects bioavailability .

Data Contradiction & Validation

Q. How should conflicting NMR and X-ray crystallography data be addressed during structural elucidation?

- Answer :

- Dynamic effects : NMR captures solution-state conformations, while X-ray shows solid-state packing. Use variable-temperature NMR to assess rotational barriers (e.g., sulfonyl group rotation) .

- DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .

- Multi-nuclear crystallography : Collect neutron diffraction data to resolve hydrogen atom positions ambiguously seen in X-ray .

Q. What analytical approaches validate purity in batches with inconsistent bioactivity?

- Answer :

- HPLC-DAD/MS : Detect impurities at <0.1% levels. Use C18 columns with gradient elution (water:acetonitrile + 0.1% formic acid) .

- DSC/TGA : Differential scanning calorimetry (DSC) identifies polymorphs; thermogravimetric analysis (TGA) detects solvent residues .

- Bioassay-guided fractionation : Isolate impurities via preparative HPLC and test individual fractions for off-target effects .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.